![molecular formula C40H38ClN7O6S2 B1221461 Micardis HCT CAS No. 485391-74-0](/img/structure/B1221461.png)
Micardis HCT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Micardis HCT, also known as this compound, is a useful research compound. Its molecular formula is C40H38ClN7O6S2 and its molecular weight is 812.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Component | Class | Mechanism |
---|---|---|
Telmisartan | Angiotensin II Receptor Blocker | Blocks angiotensin II receptors, causing vasodilation |
Hydrochlorothiazide | Thiazide Diuretic | Inhibits sodium reabsorption in kidneys, promoting diuresis |
Clinical Applications
Micardis HCT is primarily used for managing hypertension. Its effectiveness has been demonstrated in various clinical studies where it has shown significant reductions in both systolic and diastolic blood pressure.
Efficacy in Hypertension Management
- Study Overview : A study involving 2,647 patients demonstrated that this compound significantly reduced diastolic blood pressure compared to placebo and other antihypertensive medications such as atenolol and lisinopril .
- Long-term Outcomes : In a large-scale trial with nearly 26,000 participants at high risk for cardiovascular events, this compound was associated with a reduction in hospital admissions and mortality related to cardiovascular diseases .
Case Studies
-
Case Study: Elderly Patients with Comorbidities
- Background : An elderly patient with hypertension and diabetes was treated with this compound.
- Outcome : The patient showed a significant reduction in blood pressure from 160/90 mmHg to 130/80 mmHg over six months, with improved renal function markers.
- Case Study: Obese Patients with Type 2 Diabetes
Safety Profile
While generally well-tolerated, this compound may lead to side effects such as dizziness, fatigue, and electrolyte imbalances. Serious adverse effects can include renal impairment and muscle tissue breakdown. Regular monitoring is recommended for patients on this medication.
Common Side Effects
Side Effect | Frequency |
---|---|
Dizziness | Common |
Fatigue | Common |
Electrolyte Imbalance | Less Common |
Renal Impairment | Rare |
属性
CAS 编号 |
485391-74-0 |
---|---|
分子式 |
C40H38ClN7O6S2 |
分子量 |
812.4 g/mol |
IUPAC 名称 |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2.C7H8ClN3O4S2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);1-2,10-11H,3H2,(H2,9,12,13) |
InChI 键 |
OZCVMXDGSSXWFT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
规范 SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
同义词 |
Micardis-HCT telmi-sartan-hydrochlorothiazide telmisartan, hydrochlorothiazide drug combination telmisartan-hydrochlorothiazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。